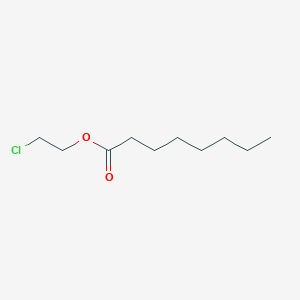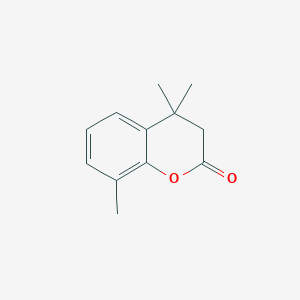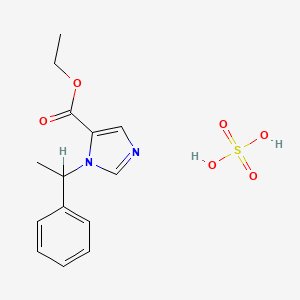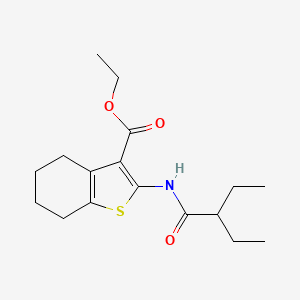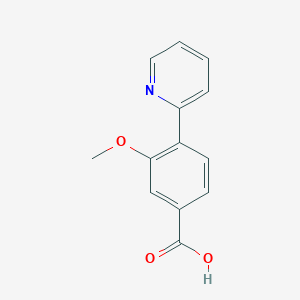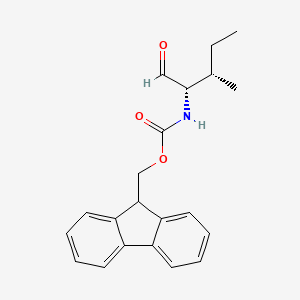
methyl 3-diphenylphosphanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-diphenylphosphanylpropanoate is an organophosphorus compound with the molecular formula C16H17O2P. This compound is characterized by the presence of a phosphine group attached to a propanoate ester. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl 3-diphenylphosphanylpropanoate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with methyl acrylate under controlled conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
In industrial settings, the production of methyl 3-(diphenylphosphino)propanoate often involves large-scale batch reactions. The process may include the use of specialized reactors to maintain the required temperature and pressure conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-diphenylphosphanylpropanoate undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which methyl 3-(diphenylphosphino)propanoate exerts its effects involves the interaction of the phosphine group with various molecular targets. In catalytic processes, the phosphine group coordinates with transition metals, facilitating the activation of substrates and promoting chemical transformations. The ester group can also participate in esterification and transesterification reactions, contributing to the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Methyl 3-(diphenylphosphinyl)propanoate: A related compound with an oxidized phosphine group.
Diphenylphosphine: The parent compound without the ester group.
Uniqueness
methyl 3-diphenylphosphanylpropanoate is unique due to the presence of both a phosphine and an ester group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality enhances its utility in various applications, from catalysis to pharmaceuticals .
Propiedades
Número CAS |
76734-29-7 |
|---|---|
Fórmula molecular |
C16H17O2P |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
methyl 3-diphenylphosphanylpropanoate |
InChI |
InChI=1S/C16H17O2P/c1-18-16(17)12-13-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clave InChI |
HCZDSQSBFCVXFG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Nitro-2-[3-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B8723859.png)


![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)
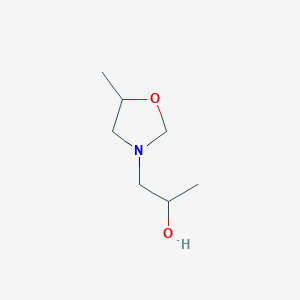

![Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-](/img/structure/B8723892.png)
